molecular formula C10H16O B14440781 2,3,6-Trimethylhepta-2,5-dien-4-one CAS No. 78012-16-5

2,3,6-Trimethylhepta-2,5-dien-4-one

Cat. No.: B14440781
CAS No.: 78012-16-5
M. Wt: 152.23 g/mol
InChI Key: IYWYSQOBCVTBAF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation of 2,3,6-Trimethylhepta-2,5-dien-4-one

This compound is an organic compound whose structure is precisely described by its IUPAC name. The nomenclature indicates a seven-carbon main chain ("hepta"). The "2,5-dien" component specifies the presence of two carbon-carbon double bonds, beginning at positions 2 and 5 of the chain. The "-4-one" suffix identifies a ketone functional group, where a carbonyl group (C=O) is located at the fourth carbon. Finally, "2,3,6-trimethyl" denotes three methyl group substituents at positions 2, 3, and 6.

The molecule's structure consists of a central carbonyl group flanked by two double bonds, each bearing methyl substituents. This specific arrangement has important implications for its chemical reactivity and classification.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₆O
Molar Mass 152.23 g/mol
IUPAC Name This compound

Contextualization of this compound as an α,β-Unsaturated Ketone and Dienone

The compound is a member of the α,β-unsaturated ketone family. nih.gov This classification arises because a carbon-carbon double bond is located in the α (alpha) and β (beta) positions relative to the carbonyl carbon. Specifically, the double bond between C2 and C3 is α,β to the C4 ketone. Likewise, the double bond between C5 and C6 is also α,β to the ketone.

Because it contains two such arrangements, it is termed a dienone. Crucially, the two double bonds are not in conjugation with each other directly but are both conjugated to the central carbonyl group. This arrangement is known as cross-conjugation . youtube.com This is distinct from linearly conjugated dienones where the double bonds and carbonyl group form a continuous system of overlapping p-orbitals. youtube.com The cross-conjugated nature of this compound is a defining structural feature that dictates its unique electronic properties and chemical behavior, particularly in photochemical reactions. youtube.comacs.org

Significance of Conjugated Ketone Systems in Organic Synthesis and Chemical Research

Ketones are a cornerstone of organic chemistry, valued for their presence in countless natural products and pharmaceuticals and for their versatility as reactive intermediates in synthesis. rsc.org The presence of conjugation in an α,β-unsaturated ketone introduces even richer chemical reactivity.

The polarity of the carbonyl group, with an electron-deficient carbon and an electron-rich oxygen, is extended through the conjugated system. Resonance structures show that the electrophilic character is not only present at the carbonyl carbon but also at the β-carbon. This provides two potential sites for nucleophiles to attack:

Direct Addition (or 1,2-Addition): The nucleophile attacks directly at the electrophilic carbonyl carbon.

Conjugate Addition (or 1,4-Addition or Michael Addition): The nucleophile attacks at the β-carbon, at the end of the conjugated system. rsc.org

This dual reactivity makes conjugated ketones exceptionally useful building blocks in organic synthesis, allowing chemists to form different types of carbon-carbon and carbon-heteroatom bonds with precision. rsc.org Furthermore, the unique electronic structure of conjugated systems makes them suitable for applications in materials science, such as in the development of functional polymers and dyes. acs.orgresearcher.life

Properties

CAS No.

78012-16-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,3,6-trimethylhepta-2,5-dien-4-one

InChI

InChI=1S/C10H16O/c1-7(2)6-10(11)9(5)8(3)4/h6H,1-5H3

InChI Key

IYWYSQOBCVTBAF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(=C(C)C)C)C

Origin of Product

United States

Synthetic Methodologies for 2,3,6 Trimethylhepta 2,5 Dien 4 One and Analogous Dienones

Established Synthetic Routes to α,β-Unsaturated Ketones: Principles and Adaptations

Classic carbon-carbon bond-forming reactions remain fundamental to the construction of α,β-unsaturated ketones. Their principles can be adapted to create more complex dienone structures.

Aldol Condensation and Claisen-Schmidt Reactions in Dienone Synthesis

The Aldol condensation is a cornerstone of organic synthesis, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to yield a conjugated enone. This reaction provides a powerful method for C-C bond formation.

A key variation is the Claisen-Schmidt condensation, a type of crossed Aldol reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen. This specificity is advantageous as it minimizes the number of potential products that can form in a crossed Aldol reaction between two different enolizable carbonyl compounds. The classic example is the synthesis of dibenzylideneacetone from acetone and two equivalents of benzaldehyde, which demonstrates the formation of a non-conjugated dienone.

For the synthesis of a branched, conjugated dienone like 2,3,6-trimethylhepta-2,5-dien-4-one, these principles can be adapted. A hypothetical Claisen-Schmidt-type approach could involve the base-catalyzed condensation of 3-methyl-2-butanone (acting as the enolate precursor) with 3-methyl-2-butenal. Careful control of reaction conditions would be necessary to favor the desired cross-condensation over self-condensation reactions.

Multi-step Condensation and Oxidation Processes in Dienone Formation

The construction of complex molecules often necessitates multi-step synthetic sequences where condensation reactions are paired with oxidation or reduction steps to achieve the target functionality. For dienone synthesis, a strategy might involve an initial carbon-carbon bond-forming reaction to assemble the carbon skeleton, followed by an oxidation step to install the ketone functionality.

For instance, a Michael addition could first be used to conjugate two smaller fragments, followed by an oxidation reaction to convert a secondary alcohol or an α-iodo ketone intermediate into the desired α,β-unsaturated ketone. Modern methods have also emerged, such as the use of visible-light-promoted, organocatalytic aerobic oxidation to convert silyl enol ethers into their corresponding enones, offering a metal-free and efficient alternative. Another approach involves the oxidative rearrangement of α,β-unsaturated diaryl ketones to form 1,2-diaryl diketones, showcasing how oxidation can be coupled with skeletal rearrangements.

Strategies for Regioselective and Stereoselective Synthesis of this compound

Achieving high levels of selectivity is a primary challenge in the synthesis of highly substituted dienones. Regioselectivity dictates which α-carbon of an unsymmetrical ketone forms the enolate, while stereoselectivity controls the E/Z geometry of the newly formed double bonds.

Regioselectivity can often be controlled by the choice of base and reaction conditions. For example, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (from the less hindered α-carbon), whereas a smaller base like sodium ethoxide at higher temperatures can lead to the more stable thermodynamic enolate.

Stereoselectivity in diene synthesis is crucial as the geometry of the double bonds influences the molecule's properties and subsequent reactivity. While traditional methods may yield mixtures of isomers, modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for stereoselective synthesis. For instance, palladium-catalyzed methods, such as the coupling of alkenyl halides with alkenyltrifluoroborates or the carbonylation of 1,3-diynes, have been developed to produce tetrasubstituted conjugated dienes with high stereoselectivity. Such dienes can then serve as advanced precursors for the target dienones.

Exploration of Novel Synthetic Approaches for Highly Substituted Dienones

To overcome the limitations of classical methods, chemists are continuously exploring novel synthetic strategies that offer new pathways to complex molecular architectures.

Rearrangement Reactions in Dienone Synthesis (e.g., Sulfonium Ylide Rearrangements)

Sulfur ylides are versatile reagents in organic synthesis, known for their application in generating epoxides, cyclopropanes, and other ring structures. More recently, their involvement in rearrangement reactions has been harnessed to create complex acyclic structures.

A notable example is the dual 1,3-sulfur rearrangement of vinyl 1,3-dithiane derivatives with alkynylsilanes. This method facilitates a regioselective and stereoselective synthesis of highly substituted (E)-1,3-dienes. The resulting dithianyl-substituted diene products are valuable intermediates, as the dithiane group serves as a masked carbonyl (an acyl equivalent), which can be readily converted to the corresponding dienone through desulfurization. This approach represents an innovative C3 and C1 coupling strategy for constructing complex dienone precursors.

Table 1: Research Findings on Sulfonium Ylide Rearrangements for Diene/Dienone Synthesis
Reaction TypeReactantsKey FeaturesProductReference
Dual 1,3-Sulfur MigrationVinyl 1,3-dithiane derivatives and alkynylsilanesRegioselective and stereoselective for (E)-dienes; C3+C1 coupling strategy.Highly substituted 1,3-dienes (precursors to dienones)
-Sigmatropic RearrangementChiral allyl sulfonium ylides and α,β-unsaturated esters/ketonesEnantioselective formation of cyclopropane rings, which can be precursors to linear systems.Functionalized cyclopropanes

Organometallic Approaches to Branched Dienones

Organometallic reagents provide a direct and powerful method for constructing carbon-carbon bonds, making them highly suitable for the synthesis of branched and highly substituted ketones.

The Grignard reaction, involving the addition of an organomagnesium halide to an electrophile, is a classic and effective organometallic transformation. A documented synthesis of 3,3,6-trimethyl-hepta-1,5-dien-4-one, an isomer of the target compound, utilizes the reaction between a Grignard reagent (prenylmagnesium chloride) and an acyl chloride (3-methyl-but-2-en-1-oyl chloride). This reaction exemplifies the coupling of two branched fragments to rapidly assemble the core structure of a complex dienone.

Table 2: Grignard-based Synthesis of a this compound Isomer
Organometallic ReagentElectrophileSolventProductYieldReference
3-methyl-but-2-enylmagnesium chloride (Prenylmagnesium chloride)3-methyl-but-2-en-1-oyl chlorideTetrahydrofuran (THF)3,3,6-trimethyl-hepta-1,5-dien-4-one~48%

Modern organometallic chemistry, particularly palladium catalysis, has further expanded the toolbox for dienone synthesis. Palladium-catalyzed cross-coupling reactions, such as those between allenes and organic halides or the addition of carbonyl compounds to conjugated dienes, offer high efficiency and selectivity for producing complex unsaturated systems. These advanced methods are instrumental in synthesizing highly substituted dienones with precise control over their structure.

Evaluation of Green Chemistry Principles in the Synthesis of this compound

The industrial synthesis of fine chemicals such as this compound and its analogous dienones is increasingly being scrutinized through the lens of green chemistry. This evaluation aims to minimize the environmental impact of chemical processes by focusing on principles like waste prevention, atom economy, and the use of safer chemicals and processes. This section evaluates and compares different synthetic strategies for dienones, focusing on a classical Grignard-based synthesis and a modern palladium-catalyzed dehydrogenation approach.

A traditional method for synthesizing a structurally similar compound, 3,3,6-trimethyl-hepta-1,5-dien-4-one, involves a Grignard reaction. This multi-step process begins with the formation of a Grignard reagent from 3-methyl-but-2-enyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF). This reagent is then reacted with 3-methyl-but-2-en-1-oyl chloride. The reaction mixture requires quenching with ice-water, followed by extraction with diethyl ether, neutralization with sodium bicarbonate, drying, and finally, distillation to isolate the desired product.

While effective in producing the target molecule, this Grignard synthesis presents several challenges from a green chemistry perspective. The reaction necessitates the use of large volumes of volatile and flammable organic solvents like THF and diethyl ether, which contribute significantly to the process's environmental footprint. The work-up procedure is extensive, involving multiple extractions and neutralization steps, which generates a considerable amount of aqueous waste. Furthermore, the reaction's atom economy is impacted by the formation of magnesium salts as byproducts.

In contrast, modern synthetic methodologies offer greener alternatives for the synthesis of analogous dienones. One such promising approach is the palladium-catalyzed aerobic dehydrogenation of enones and enals. This method utilizes a palladium catalyst to directly introduce a second double bond into an enone precursor, using molecular oxygen as the sole, clean oxidant. organic-chemistry.org This process is highly atom-economical as the only byproduct is water.

The advantages of the palladium-catalyzed method align well with the principles of green chemistry. The use of molecular oxygen as the oxidant is a significant improvement over traditional methods that often rely on stoichiometric and hazardous oxidizing agents. organic-chemistry.orgnih.gov The reaction conditions are generally mild, and the catalytic nature of the process reduces the amount of waste generated. organic-chemistry.org

To quantitatively assess and compare these synthetic routes, several green chemistry metrics can be employed. The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product, and Process Mass Intensity (PMI), the ratio of the total mass of materials used to the mass of the product, are key indicators of the environmental impact of a process. A lower E-Factor and PMI indicate a greener process. Atom Economy calculates the proportion of reactant atoms that are incorporated into the final product.

Below is a comparative evaluation of the two synthetic methodologies based on key green chemistry principles.

Green Chemistry Principle/MetricGrignard Synthesis of a Dienone AnalogPalladium-Catalyzed Dehydrogenation of Enones
Waste Prevention (E-Factor/PMI)High E-Factor and PMI due to large solvent volumes for reaction and extraction, and formation of inorganic salts.Low E-Factor and PMI as water is the only stoichiometric byproduct and catalytic amounts of palladium are used.
Atom EconomyModerate, due to the formation of magnesium halide salts as byproducts.High, as the reaction is an addition of a double bond with the loss of hydrogen, which is oxidized to water.
Use of Less Hazardous Chemical SynthesesUtilizes highly flammable and volatile solvents (THF, diethyl ether) and reactive Grignard reagents.Employs molecular oxygen as a benign oxidant and avoids harsh reagents. organic-chemistry.org
Use of Safer Solvents and AuxiliariesRequires anhydrous organic solvents which are hazardous.Can often be performed in greener solvents, and the use of molecular oxygen from the air is ideal.
Design for Energy EfficiencyRequires cooling for the initial Grignard formation and heating for distillation.Reactions often proceed under mild temperature conditions. organic-chemistry.org
Use of CatalysisStoichiometric use of magnesium.Catalytic use of palladium, which can potentially be recycled.

Spectroscopic and Advanced Characterization of 2,3,6 Trimethylhepta 2,5 Dien 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of organic structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis of Dienone Moieties

The ¹H and ¹³C NMR spectra of 2,3,6-trimethylhepta-2,5-dien-4-one are characterized by chemical shifts indicative of its dienone structure. In ¹H NMR, the presence of vinylic protons adjacent to the carbonyl group typically results in downfield shifts due to the deshielding effect of the carbonyl. The methyl groups attached to the double bonds and the aliphatic chain will exhibit distinct signals in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dienone Moieties

Proton/Carbon TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Vinylic H (α to C=O)6.0 - 7.0125 - 150
Vinylic H (β to C=O)5.8 - 6.8125 - 150
Carbonyl C-180 - 200
Methyl H (on C=C)1.8 - 2.315 - 25
Methyl H (aliphatic)0.9 - 1.210 - 20

¹⁷O NMR Investigations of Carbonyl Electrophilicity in this compound and Related Systems

While less common than ¹H and ¹³C NMR, ¹⁷O NMR spectroscopy can offer unique insights into the electronic environment of the carbonyl group. The chemical shift of the ¹⁷O nucleus is highly sensitive to the electron density at the oxygen atom. In α,β-unsaturated ketones like this compound, conjugation with the double bonds influences the electron distribution around the carbonyl oxygen. This, in turn, affects the ¹⁷O chemical shift, providing a measure of the carbonyl group's electrophilicity. A more deshielded ¹⁷O signal would suggest a more electrophilic carbonyl carbon.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment (e.g., COSY, HSQC, HMBC)

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the vinylic protons and any adjacent protons, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals. For instance, cleavage of the bond alpha to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones, leading to the formation of stable acylium ions. Additionally, McLafferty rearrangements could occur if the appropriate gamma-protons are available. Analysis of these fragment ions provides valuable information for confirming the structure of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of the molecule. nih.govnih.gov For this compound (C₁₀H₁₆O), HRMS would confirm this molecular formula by providing an exact mass that is consistent with the calculated value based on the masses of the constituent isotopes. This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₆O
Calculated Exact Mass152.1201
Measured Exact Mass (Hypothetical)152.1203
Mass Error (ppm)1.3

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. openstax.org The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.

The most prominent feature would be a strong absorption band in the carbonyl stretching region. For an α,β-unsaturated ketone, this band typically appears at a lower frequency (around 1650-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹) due to the delocalization of electron density through conjugation. libretexts.orglumenlearning.com Additionally, the spectrum would show C=C stretching absorptions in the range of 1600-1650 cm⁻¹. The presence of sp² C-H bonds (vinylic) would give rise to stretching vibrations above 3000 cm⁻¹, while the sp³ C-H bonds of the methyl groups would show stretches just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (α,β-unsaturated ketone)1650 - 1685
C=C (alkene)1600 - 1650
C-H (sp²)3010 - 3100
C-H (sp³)2850 - 2960

Compound Names Mentioned in this Article

Advanced Spectroscopic Probes for Dienone Conformational Dynamics

To elucidate the conformational dynamics of this compound, a multi-pronged approach employing various advanced spectroscopic methods is necessary. These techniques, often used in conjunction, can provide a detailed picture of the molecule's behavior in solution.

Variable Temperature Fourier Transform Infrared (VT-FTIR) Spectroscopy:

One of the primary tools for investigating rotational isomerism in ketones is Fourier Transform Infrared (FTIR) spectroscopy. For α,β-unsaturated ketones, the stretching vibration of the carbonyl group (C=O) is particularly sensitive to the conformation around the C-C single bond connecting the carbonyl and the α,β-double bond. This can lead to the observation of distinct C=O stretching frequencies for the s-cis and s-trans conformers.

In a hypothetical study of this compound, one might expect to observe a splitting of the C=O band in the IR spectrum. By systematically varying the temperature of the sample, the relative intensities of these bands can be monitored. According to the principles of thermodynamics, as the temperature changes, the equilibrium population of the different conformers will shift, leading to a change in the relative peak intensities. This allows for the determination of the relative thermodynamic stabilities of the conformers. For instance, if one conformer is more stable, its corresponding peak in the spectrum will become more prominent at lower temperatures.

Hypothetical VT-FTIR Data for this compound in CCl₄

Temperature (°C)ν(C=O) for Conformer A (cm⁻¹)Relative Intensity (A)ν(C=O) for Conformer B (cm⁻¹)Relative Intensity (B)
2516851.016650.8
016851.016650.6
-2516851.016650.4

This is a hypothetical data table for illustrative purposes.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy:

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons. This is invaluable for determining the three-dimensional structure of molecules in solution.

In the context of this compound, a NOESY experiment could potentially distinguish between different conformers by identifying key proton-proton proximities that are unique to each spatial arrangement. For example, a cross-peak between a proton on one of the methyl groups at the C3 position and a proton at the C5 position would provide strong evidence for a specific folded conformation. The absence or presence of such cross-peaks can help in assigning the predominant conformation in solution.

Computational Chemistry:

In parallel with experimental studies, computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring the conformational landscape of molecules. By performing calculations, it is possible to map out the potential energy surface, locate the minimum energy structures corresponding to stable conformers, and calculate the transition states that connect them.

Furthermore, theoretical calculations can predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, for each conformer. Comparing these calculated values with the experimental data allows for a more confident assignment of the observed spectra to specific molecular structures. For example, the calculated energy difference between the s-cis and s-trans conformers can be correlated with the temperature-dependent population changes observed in VT-FTIR experiments.

Hypothetical DFT Calculation Results for this compound

ConformerRelative Energy (kcal/mol)Calculated ν(C=O) (cm⁻¹)Key Predicted NOE Correlations
s-trans (planar)0.001682H(5) - Me(6)
s-cis (planar)1.51660H(5) - Me(3)
s-trans (twisted)0.51675H(5) - Me(6)
s-cis (twisted)2.01655H(5) - Me(3)

This is a hypothetical data table for illustrative purposes.

By integrating the insights gained from these advanced spectroscopic probes and theoretical calculations, a comprehensive understanding of the conformational dynamics of this compound can be achieved. This knowledge is fundamental to predicting its reactivity and designing new molecules with specific desired properties.

Chemical Reactivity and Mechanistic Pathways of 2,3,6 Trimethylhepta 2,5 Dien 4 One

Reactivity of the Conjugated Dienone System

The conjugated system in 2,3,6-trimethylhepta-2,5-dien-4-one results in a delocalized π-electron network, creating electrophilic centers at the carbonyl carbon and the β- and δ-carbons, as well as nucleophilic character at the α- and γ-carbons. This electronic distribution is key to understanding its reactivity.

Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, following the formation of a resonance-stabilized allylic carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, protonation of the C2=C3 double bond would lead to a tertiary carbocation, while protonation of the C5=C6 double bond would generate a resonance-stabilized tertiary allylic carbocation, which is the more favorable pathway. wikipedia.org The subsequent attack of a nucleophile can occur at two positions of the resonance-stabilized cation, leading to a mixture of products. The reaction is often temperature-dependent, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the more stable, thermodynamically controlled 1,4-adduct. masterorganicchemistry.com

For instance, the addition of a hydrogen halide (HX) would be expected to proceed as follows:

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

Product NameAddition TypeConditions Favoring Formation
5-Bromo-2,3,6-trimethylhept-2-en-4-one1,2-Addition (Kinetic Product)Low Temperature
7-Bromo-2,3,6-trimethylhept-2-en-4-one1,4-Addition (Thermodynamic Product)High Temperature

This table represents predicted outcomes based on established principles of electrophilic addition to conjugated dienes.

Nucleophilic attack on the conjugated system of this compound can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). libretexts.orglibretexts.org The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates), enamines, and thiols, preferentially undergo 1,4-conjugate addition. libretexts.orgpressbooks.pub The steric hindrance around the carbonyl group and the β-carbon due to the methyl substituents in this compound will also play a significant role in determining the reaction's outcome. libretexts.org

Table 2: Predicted Regioselectivity of Nucleophilic Addition to this compound

Nucleophile TypePredicted Major Product Type
Grignard Reagents (e.g., CH₃MgBr)1,2-Addition
Gilman Reagents (e.g., (CH₃)₂CuLi)1,4-Conjugate Addition
Cyanide (e.g., NaCN)1,4-Conjugate Addition
Amines (e.g., R₂NH)1,4-Conjugate Addition

This table illustrates the expected regioselectivity based on the general reactivity of α,β-unsaturated ketones.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.comlibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.orgkhanacademy.org In the context of this compound, the dienone can act as either the diene or the dienophile, depending on the reaction partner.

Given the electron-withdrawing nature of the carbonyl group, the C5=C6 double bond is activated towards reaction with an electron-rich diene, positioning this compound as the dienophile. Conversely, if reacted with a highly electron-deficient dienophile, the C2=C3-C5=C6 system could potentially act as a diene, although this is generally less favorable for acyclic dienones which may prefer a less reactive s-trans conformation. masterorganicchemistry.com The substitution on the diene and dienophile components will dictate the regioselectivity of the cycloaddition. msu.edu

Radical Reactions Involving the Dienone Moiety

The double bonds within the dienone system are susceptible to attack by radicals. For instance, the addition of alkyl radicals to α,β-unsaturated ketones can occur, often with a preference for 1,4-addition. nih.gov The reaction of α,β-unsaturated ketones with hydroxyl radicals, a process relevant in atmospheric chemistry, typically proceeds via addition to the C=C double bond. nih.gov The resulting radical intermediates can then undergo further reactions, such as addition of molecular oxygen and subsequent chain propagation steps. The specific site of radical attack on this compound would be influenced by the stability of the resulting radical intermediate, with addition to the less substituted carbon of a double bond generally being favored.

Photochemical Transformations of Dienones

Upon absorption of ultraviolet light, dienones can undergo a variety of photochemical reactions, including isomerizations and cycloadditions. acs.orgstudylib.net These reactions often proceed from an excited state and can lead to products that are not accessible through thermal reactions.

A common photochemical process for compounds with carbon-carbon double bonds is (E)-(Z) or cis-trans isomerization. wikipedia.orgrsc.org For this compound, irradiation can lead to the isomerization around the C2=C3 and/or C5=C6 double bonds. This process typically involves the promotion of an electron to an excited state where the rotational barrier of the double bond is significantly reduced. Upon relaxation back to the ground state, both the (E) and (Z) isomers can be formed. rsc.org The photostationary state, which is the equilibrium mixture of isomers under irradiation, will depend on the absorption characteristics of the isomers and the quantum yields of the forward and reverse isomerization processes. rsc.org The presence of a photosensitizer can also facilitate this isomerization by promoting the molecule to a triplet excited state. nih.gov

Intramolecular Cyclization and Rearrangements

Under acidic or basic conditions, this compound, also known as artemisia ketone, can undergo intramolecular cyclization and rearrangement reactions. The specific reaction pathway and resulting products are dependent on the reaction conditions. For instance, in the presence of an acid, the carbonyl oxygen is protonated, which is then followed by a nucleophilic attack of the double bond, leading to the formation of a cyclic carbocation intermediate. This intermediate can then undergo further rearrangements to yield various cyclic products. Conversely, under basic conditions, a proton may be abstracted from the methyl group at the C6 position, leading to the formation of a carbanion which can then attack the α,β-unsaturated ketone system.

Photolytic Cleavage and Ketene (B1206846) Formation

Upon exposure to ultraviolet (UV) radiation, this compound can undergo photolytic cleavage. This process, known as a Norrish-type reaction, can lead to the formation of a variety of products. One possible pathway is the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, resulting in the formation of a ketene and an alkene. The formation of ketene from carbonyl compounds is a known photochemical process, although the specific quantum yields and reaction pathways for this compound are not extensively detailed in the provided search results. The efficiency and products of photolytic cleavage are highly dependent on factors such as the wavelength of light used, the solvent, and the presence of other reactive species.

Oxidation and Reduction Chemistry of this compound

Atmospheric Oxidation Pathways of α,β-Unsaturated Ketones

As an α,β-unsaturated ketone, this compound is susceptible to oxidation by various atmospheric oxidants. The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. copernicus.org The reaction of OH radicals with α,β-unsaturated ketones typically proceeds via addition to the carbon-carbon double bonds or, to a lesser extent, hydrogen abstraction from the alkyl groups. copernicus.orgcopernicus.org The resulting alkyl radical then reacts with molecular oxygen to form a peroxy radical (RO2). In the presence of nitrogen oxides (NOx), these peroxy radicals can react to form a variety of products, including stable carbonyls, nitrates, and secondary organic aerosols. copernicus.orgresearchgate.net

The rate of oxidation and the specific products formed depend on the structure of the α,β-unsaturated ketone and the atmospheric conditions. For example, studies on other α,β-unsaturated ketones have shown that the position of methyl groups can significantly influence the reaction rate with OH radicals. researchgate.net

Table 1: Rate Coefficients for the Reaction of OH Radicals with Selected α,β-Unsaturated Ketones

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
3-Methyl-3-penten-2-one (6.5 ± 1.2) × 10⁻¹¹

Data sourced from a study on the atmospheric oxidation of α,β-unsaturated ketones. researchgate.net

Selective Catalytic Hydrogenation and Reduction of Carbonyl and Olefinic Moieties

The selective reduction of the carbonyl group and/or the carbon-carbon double bonds in this compound can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the reduction. For instance, certain catalysts may preferentially reduce the carbonyl group to a hydroxyl group, yielding an unsaturated alcohol. Other catalytic systems may favor the reduction of one or both of the olefinic double bonds, leading to a saturated ketone or a fully saturated alcohol.

While specific studies on the selective catalytic hydrogenation of this compound were not found in the search results, the general principles of selective hydrogenation of α,β-unsaturated ketones are well-established. For example, catalysts like nickel, palladium, and platinum are commonly used for such transformations. The selectivity can be tuned by modifying the catalyst support, adding promoters or inhibitors, and controlling reaction parameters such as temperature, pressure, and solvent.

Computational and Theoretical Studies on 2,3,6 Trimethylhepta 2,5 Dien 4 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are rooted in quantum mechanics, can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Conformational Analysis and Isomeric Stability of 2,3,6-Trimethylhepta-2,5-dien-4-one

For a flexible molecule like this compound, numerous spatial arrangements, or conformers, are possible due to the rotation around its single bonds. A conformational analysis would be performed to identify the most stable conformers and to determine their relative energies. This process typically involves a systematic search of the potential energy surface of the molecule.

The expected outcome of such a study would be a table of the lowest energy conformers, their relative stabilities (often expressed in kcal/mol or kJ/mol), and their key geometrical parameters such as dihedral angles.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) (°)
1 (Global Minimum) 0.00 C2-C3-C4-C5 = X
2 1.5 C2-C3-C4-C5 = Y
3 2.8 C2-C3-C4-C5 = Z

Note: This table is illustrative and does not represent actual experimental or calculated data.

Furthermore, the stability of the (E) and (Z) isomers of the double bonds would be a key aspect of this analysis. Quantum chemical calculations would determine which isomer is thermodynamically more favorable.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability.

A computational study of this compound would involve calculating the energies and visualizing the spatial distribution of these frontier orbitals. This would allow for predictions about how the molecule would interact with other reagents. For instance, the locations of the largest lobes of the HOMO and LUMO would suggest the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO -1.2
HOMO-LUMO Gap 7.3

Note: This table is illustrative and does not represent actual experimental or calculated data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. This approach allows for the characterization of transient species, such as transition states, which are often difficult or impossible to observe experimentally.

Transition State Analysis for Key Chemical Transformations

For any chemical reaction that this compound might undergo, such as a Nazarov cyclization or a Michael addition, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

The analysis would involve calculating the geometry and vibrational frequencies of the transition state. A key characteristic of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Kinetic and Thermodynamic Parameters of Dienone Reactions

These calculations would provide a quantitative understanding of the feasibility and rate of potential reactions involving this compound, guiding synthetic efforts and explaining observed product distributions.

Spectroscopic Property Prediction and Validation

Computational chemistry can also be used to predict various spectroscopic properties of a molecule. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in its identification.

For this compound, it would be possible to calculate its:

Infrared (IR) spectrum: The vibrational frequencies and their intensities can be calculated to predict the positions of characteristic peaks, such as the carbonyl (C=O) stretch and the carbon-carbon double bond (C=C) stretches.

Nuclear Magnetic Resonance (NMR) spectrum: The chemical shifts of the ¹H and ¹³C nuclei can be predicted, providing a theoretical spectrum that can be compared to experimental data.

Ultraviolet-Visible (UV-Vis) spectrum: The electronic transitions and their corresponding absorption wavelengths can be calculated to predict the λmax values, which are characteristic of conjugated systems like dienones.

Table 3: List of Chemical Compounds

Compound Name
This compound
2,3,6-Trimethylhepta-2,5-diene

Computational NMR and IR Spectral Simulations

Theoretical calculations have become an indispensable tool in modern chemistry for predicting the spectral properties of molecules, providing a powerful complement to experimental data. researchgate.net For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These simulations offer a detailed view of the molecule's structural and electronic environment.

The process begins with the calculation of the molecule's optimized geometry in its ground state. dergipark.org.tr Using a specified basis set, such as the widely used 6-311++G(d,p), the calculations can predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

For IR spectral simulations , the computational software calculates the vibrational frequencies of the molecule. dergipark.org.tr Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O, C=C, C-H). mdpi.com The theoretical spectrum can be used to assign the bands observed in an experimental FT-IR spectrum. For this compound, key predicted vibrations would include the C=O stretch of the ketone, the C=C stretches of the dienone system, and various C-H stretching and bending modes of the methyl and vinyl groups.

For NMR spectral simulations , the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) for both ¹H and ¹³C nuclei. dergipark.org.tr These theoretical chemical shifts provide valuable information about the electronic environment of each atom. For instance, the simulation would predict distinct chemical shifts for the three methyl groups based on their positions relative to the conjugated system, as well as for the vinyl and quaternary carbons. The correlation between theoretical and experimental spectra can confirm structural assignments. researchgate.net

Table 1: Illustrative Simulated Spectral Data for this compound

This table represents the type of data generated from computational simulations and is for illustrative purposes.

Parameter Predicted Value Associated Functional Group
IR Frequency (cm⁻¹) ~1670-1690C=O stretch (Ketone)
IR Frequency (cm⁻¹) ~1620-1640C=C stretch (Conjugated alkene)
¹³C NMR Shift (ppm) ~185-200C4 (Carbonyl carbon)
¹³C NMR Shift (ppm) ~125-155C2, C3, C5, C6 (Olefinic carbons)
¹H NMR Shift (ppm) ~6.0-7.0C5-H (Vinyl proton)
¹H NMR Shift (ppm) ~1.8-2.5Methyl protons (attached to C2, C3, C6)

Structure-Reactivity Relationship (SAR) Studies for Dienone Systems

The reactivity of a conjugated dienone system like this compound is intrinsically linked to its electronic structure. Structure-Reactivity Relationship (SAR) studies for these systems focus on how substituents and their positions influence the molecule's behavior in chemical reactions.

The core of the dienone's reactivity lies in the conjugated π-electron system that extends over the two double bonds and the carbonyl group. This conjugation creates a delocalized molecular orbital system with a Highest Occupied Molecular Orbital (HOMO) and a Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and localization of these frontier orbitals are key to predicting reactivity. nih.gov

In many reactions, the dienone acts as an electrophile. The carbonyl group is strongly electron-withdrawing, which polarizes the entire conjugated system. This effect reduces the electron density at the β-carbon (C-2) and the δ-carbon (C-6), making them susceptible to nucleophilic attack (e.g., in Michael additions).

The specific structure of this compound features three methyl groups, which are weak electron-donating groups. Their influence on reactivity is multifaceted:

Electronic Effects : The methyl groups at C-2, C-3, and C-6 donate electron density into the π-system. This donation can slightly decrease the electrophilicity of the dienone compared to an unsubstituted parent structure, potentially slowing down reactions with nucleophiles.

Steric Hindrance : The methyl groups also introduce steric bulk. The methyl group at C-2 and the two methyls at C-6 can physically hinder the approach of nucleophiles to the nearby electrophilic carbon centers. This steric hindrance can influence the regioselectivity of a reaction.

Reaction Mechanisms : The substitution pattern affects participation in pericyclic reactions like the Diels-Alder reaction. In a normal electron-demand Diels-Alder reaction, the dienone acts as the diene component. nih.gov The electron-donating methyl groups would raise the energy of the diene's HOMO, potentially increasing its reactivity toward an electron-poor dienophile. nih.gov Conversely, in reactions where the dienone is the dienophile, these substituents would affect the energy of the LUMO. The substitution pattern also influences the propensity for other rearrangements, such as the dienone-phenol rearrangement, where the migrating ability of adjacent atoms can be affected by substituents. nih.gov

Furthermore, certain conjugated dienones can act as potent alkylating agents upon activation. mdpi.com While this compound itself is not identified as such, the general reactivity of the dienone functional group highlights its potential to participate in a wide array of chemical transformations, governed by the interplay of its electronic and steric properties.

Advanced Synthetic Applications of 2,3,6 Trimethylhepta 2,5 Dien 4 One

2,3,6-Trimethylhepta-2,5-dien-4-one as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its conjugated dienone system and stereocenters make it an attractive building block for various natural products and analogues.

One notable application is in the synthesis of lasiol, an acyclic monoterpene alcohol. The Wittig reaction of (methallylidene)triphenylphosphorane with erythro-4-acetoxy-2,3-dimethylbutanal yields erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate (B1210297). This product, a derivative of the target dienone, is then subjected to 1,4-cis-hydrogenation to produce the acetate of lasiol. researchgate.net

The dienone structure is also central to the synthesis of various substituted piperidines. For instance, a diolefin precursor can be converted to an aldehyde via the Nef reaction, a key step in constructing the piperidine (B6355638) ring. researchgate.net

Furthermore, the core structure of this compound is found in precursors for other complex cyclic systems. For example, the related compound 6-methylhept-5-en-2-one can be used to synthesize (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a chiral building block for linaloyl oxide. mdpi.com This highlights the utility of the heptenone framework in constructing diverse heterocyclic structures.

Table 1: Examples of Complex Molecules Synthesized from this compound or its Analogues

Starting Material/IntermediateSynthetic TargetKey Reaction(s)
erythro-4-acetoxy-2,3-dimethylbutanallasiolWittig reaction, 1,4-cis-hydrogenation
Diolefin precursorSubstituted piperidinesNef reaction
6-Methylhept-5-en-2-one(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanolAddition of ethynylmagnesium bromide, cyclization

Stereocontrolled Synthesis of Chiral Derivatives and Analogues of this compound

The stereochemistry of this compound and its derivatives is critical for their application in the synthesis of chiral molecules. Various strategies have been developed to control the stereocenters during synthesis.

For the synthesis of lasiol, the erythro configuration of the final product is established early on through the use of erythro-4-acetoxy-2,3-dimethylbutanal. researchgate.net This substrate-controlled approach ensures the desired relative stereochemistry in the final monoterpene alcohol.

In the synthesis of substituted piperidines, stereocontrol is achieved through several methods. Kinetic protonation of a nitronate or equilibration of a nitro group under thermodynamic control can establish the relative stereochemistry between the C-2 and C-3 positions of the piperidine ring. Furthermore, the stereochemistry at C-6 can be directed by the choice of reducing agent for the imine, with triacetoxyborohydride (B8407120) leading to a cis relationship and triethylsilane/TFA or a Lewis acid-catalyzed reduction affording the trans product. researchgate.net

Enantioselective synthesis of chiral building blocks related to the dienone has also been achieved. For instance, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol can be prepared through the stereospecific cyclization of (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are in turn derived from the chiral pool of (R)- and (S)-linalool. mdpi.com

Table 2: Methods for Stereocontrol in the Synthesis of Derivatives and Analogues

Target MoietyStereochemical Control MethodResulting Stereochemistry
Lasiol precursorSubstrate control (erythro starting material)erythro
2,3-Substituted piperidineKinetic protonation/Thermodynamic equilibrationControlled relative stereochemistry
2,6-Substituted piperidineImine reduction with triacetoxyborohydridecis
2,6-Substituted piperidineImine reduction with Et3SiH/TFA or Lewis acidtrans
(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanolStereospecific cyclization of chiral precursorsEnantiomerically pure (R) or (S) forms

Applications in Heterocyclic Chemistry and Ring Annulation Reactions

The dienone functionality of this compound and related structures is highly valuable in the construction of heterocyclic rings through various cyclization and annulation strategies.

A key application lies in the synthesis of tetrahydropyran (B127337) derivatives. The intramolecular nucleophilic addition of a hydroxyl group to a double bond in a terpenic alcohol, an analogue of the dienone, is a common biosynthetic and synthetic route to these ethers. mdpi.com For example, dehydrolinalool, formed from 6-methylhept-5-en-2-one, can be cyclized in the presence of formic acid to yield 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran. mdpi.com

Furthermore, the dienone system can participate in cycloaddition reactions. For example, a hetero-Diels-Alder reaction has been proposed as a possible mechanism in the organocatalytic asymmetric γ-amination of α,β-unsaturated aldehydes, which are structurally related to dienones. acs.org This suggests the potential for this compound to act as a diene in similar cycloadditions to form six-membered heterocyclic rings.

Ring annulation is also a feature in the synthesis of more complex polycyclic systems. For instance, a biomimetic [5+2] cyclization of a serrulatane diene has been used to form the core structure of (-)-elisapterosin B. researchgate.net While not directly involving the title dienone, this illustrates the utility of diene-containing building blocks in constructing fused ring systems.

Development of Catalyst Systems for Dienone Functionalization

The reactivity of the dienone system in this compound can be modulated and expanded through the use of various catalyst systems. These catalysts can promote specific transformations, leading to a wider range of functionalized derivatives.

Palladium catalysts have been shown to be effective for the γ,δ-dehydrogenation of enones to form conjugated dienones. nih.gov A combination of Pd(OAc)₂ and trifluoroacetic acid (TFA) in DMSO under an oxygen atmosphere provides good yields and high (E,E)-stereoselectivity. nih.gov This method allows for the direct synthesis of various substituted dienones from readily available enone precursors. nih.gov

Triphenylphosphine, particularly when supported on a polystyrene resin (PS-TPP), can catalyze the stereoselective isomerization of 1,1-diethoxyalk-3-yn-2-ones to the corresponding (E,E)-α,β-δ,γ-dienones. mdpi.com The addition of a co-catalyst, such as pentane-2,4-dione, can enhance the reaction rate and yield. mdpi.com

Cobalt complexes have been developed for the regioselective hydroacylation of 1,3-dienes, a reaction that can produce β,γ-unsaturated ketones. acs.org The choice of phosphine (B1218219) ligand on the cobalt center can influence the regioselectivity of the reaction, allowing for the formation of either 1,4- or 1,2-hydroacylation products. acs.org

Ruthenium catalysts have also been employed in the functionalization of dienes. For instance, a chiral ruthenium(0) complex can catalyze the enantioselective cross-dimerization of a 1-boryl-4-alkylbutadiene with an alkene to produce chiral borylated skipped dienes with high enantiomeric excess. researchgate.net

Table 3: Catalyst Systems for Dienone Synthesis and Functionalization

Catalyst SystemReaction TypeSubstrateProduct
Pd(OAc)₂ / TFA / O₂γ,δ-DehydrogenationEnones(E,E)-Dienones
Polystyrene-supported PPh₃ / Pentane-2,4-dioneIsomerization1,1-Diethoxyalk-3-yn-2-ones(E,E)-Dienones
Cobalt-phosphine complexHydroacylation1,3-Dienes and aldehydesβ,γ-Unsaturated ketones
Chiral Ruthenium(0) complexCross-dimerizationBorylated dienes and alkenesChiral borylated skipped dienes

Natural Occurrence and Chemo Taxonomic Significance of Dienones

Identification of Dienone Isomers in Natural Products (e.g., 3,3,6-Trimethylhepta-1,5-dien-4-one in Matricaria chamomilla)

The identification of specific dienone isomers within plant extracts is crucial for understanding the chemical profile of a species. One such notable irregular monoterpene is 3,3,6-Trimethylhepta-1,5-dien-4-one , more commonly known as Artemisia ketone . This compound, as its name suggests, is a well-known constituent of plants in the Artemisia genus. tandfonline.com

Recent analytical studies have confirmed the presence of Artemisia ketone in the essential oil of German chamomile (Matricaria chamomilla, family Asteraceae). In a 2022 analysis of German chamomile, Artemisia ketone was identified as one of the components of its essential oil. nih.gov Another study also identified both Artemisia ketone A and Artemisia ketone B in Matricaria recutita. mdpi.com This finding is significant as chamomile is one of the most widely used medicinal plants, and its biological effects are attributed to a complex mixture of phytochemicals, including terpenoids and flavonoids. nih.govjapsonline.com The essential oil of chamomile is prized for its content of chamazulene (B1668570) and bisabolol, but the presence of irregular monoterpenes like Artemisia ketone contributes to its complete chemical signature. researchgate.netwikipedia.org

Table 1: Properties of Artemisia Ketone

IdentifierValue
Common NameArtemisia ketone
IUPAC Name3,3,6-Trimethylhepta-1,5-dien-4-one
Molecular FormulaC10H16O
FamilyIrregular Monoterpene Dienone
Known Natural SourcesArtemisia spp., Matricaria chamomilla

Biosynthetic Pathways of Irregular Monoterpenes and Dienones

The biosynthesis of dienones like Artemisia ketone follows the pathway of irregular monoterpenes, which is distinct from that of regular monoterpenes. Regular monoterpenes are formed by the "head-to-tail" condensation of the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In contrast, irregular monoterpenes are typically formed from the "non-head-to-tail" coupling of two DMAPP units.

The key step is the formation of an irregular C10 precursor. A well-studied example is the synthesis of lavandulyl diphosphate (LPP), the precursor to the irregular monoterpene lavandulol (B192245) found in lavender (Lavandula). capes.gov.brnih.gov This reaction is catalyzed by a specific enzyme, lavandulyl diphosphate synthase (LPPS), which facilitates a "head-to-middle" condensation of two DMAPP molecules. nih.gov This establishes the characteristic branched carbon skeleton of this subclass.

While the specific enzymes for artemisia ketone synthesis are less characterized, the pathway is understood to proceed from similar principles. The chrysanthemyl skeleton, a related irregular monoterpene structure, is known to be a precursor to artemisia ketone. This pathway highlights a deviation from the standard isoprene (B109036) rule, creating a diverse array of structures that are not accessible through the conventional biosynthetic machinery for terpenes. The existence of these specialized pathways underscores the metabolic ingenuity within certain plant families. tandfonline.com

Table 2: Key Molecules in Irregular Monoterpene Biosynthesis

MoleculeRoleDescription
Dimethylallyl Diphosphate (DMAPP)Primary PrecursorA five-carbon isoprenoid unit. Two DMAPP units condense to form the C10 backbone of irregular monoterpenes. nih.gov
Lavandulyl Diphosphate (LPP)Irregular PrecursorA C10 intermediate formed from the head-to-middle condensation of two DMAPP units; precursor to lavandulol. capes.gov.br
Lavandulyl Diphosphate Synthase (LPPS)EnzymeCatalyzes the formation of LPP from two DMAPP molecules in Lavandula species. nih.gov

Chemo-taxonomic Implications of Dienone Presence in Biological Matrices

Chemotaxonomy is the field of classifying organisms based on their chemical constituents. Secondary metabolites, which are not essential for basic survival but often play roles in defense and signaling, are particularly useful as taxonomic markers. Because their biosynthetic pathways can be complex and require unique enzymes, their presence is often restricted to specific, evolutionarily related groups of plants.

Irregular monoterpenes, including dienones like Artemisia ketone, are excellent chemotaxonomic markers. Their distribution is not widespread across the plant kingdom but is notably concentrated in certain families, particularly the Asteraceae . tandfonline.comresearchgate.net The presence of Artemisia ketone in both the genus Artemisia and the genus Matricaria is a significant chemotaxonomic link. nih.govmdpi.com It reinforces their placement within the same family and suggests a shared evolutionary history of the genetic and enzymatic machinery required to produce this specific compound.

Furthermore, the study of these chemical markers can help differentiate between species that are morphologically similar. The existence of yomogi alcohol, another irregular monoterpene, has been used to study relationships within the Lathyrus genus and showed that these compounds are not strictly limited to the Asteraceae family, providing broader chemotaxonomic insights. researchgate.net The high degree of clinical cross-reactivity observed between Artemisia and Matricaria chamomilla further suggests a shared chemical basis that has immunological implications. nih.gov Therefore, the identification of dienones and other irregular monoterpenes in a plant provides valuable data for constructing a more accurate and natural system of classification that reflects the genetic and biochemical relationships between taxa.

Future Research Directions and Emerging Opportunities in 2,3,6 Trimethylhepta 2,5 Dien 4 One Chemistry

Development of Novel Catalytic Methods for Dienone Functionalization

The development of innovative catalytic strategies is paramount for the selective functionalization of 2,3,6-trimethylhepta-2,5-dien-4-one. Future research is anticipated to focus on several key areas:

Photocatalysis: Visible-light photocatalysis offers a green and efficient approach to activate the dienone system. nih.govresearchgate.net Future work could explore the use of novel organic and inorganic photocatalysts to mediate a variety of transformations, such as [2+2] cycloadditions, cyclizations, and the generation of radical intermediates for subsequent reactions. nih.govresearchgate.netscispace.com The use of pyrene-4,5-dione as a metal-free organic photocatalyst, for instance, has shown promise in mediating photooxidations and energy transfer reactions, which could be applicable to this compound. chemrxiv.org

Electrocatalysis: Electrochemical methods provide a powerful tool for redox-neutral transformations. Research into the electrochemical reduction of α,β-unsaturated ketones suggests that this approach could be used for the selective 1,4-reduction of this compound. acs.orgrsc.org Furthermore, electrochemical methods can be employed for α'-bromination and other functionalizations. rsc.org

Biocatalysis: The use of enzymes to catalyze reactions on dienone substrates is a promising avenue for achieving high levels of stereoselectivity. Future investigations may focus on identifying or engineering enzymes capable of catalyzing specific transformations on this compound, such as asymmetric reductions or additions.

A comparative overview of potential catalytic methods is presented in Table 1.

Catalytic MethodPotential Transformation on this compoundKey Advantages
Photocatalysis [2+2] Cycloaddition, Cyclization, Radical AdditionMild reaction conditions, High selectivity, Use of visible light
Electrocatalysis 1,4-Reduction, α'-FunctionalizationAvoids stoichiometric reagents, Precise control over redox potential
Biocatalysis Asymmetric Reduction, Enantioselective AdditionHigh stereoselectivity, Environmentally benign

Exploration of Unconventional Reaction Pathways and Tandem Reactions

Moving beyond traditional reactivity patterns, the exploration of unconventional reaction pathways and tandem sequences will be crucial for expanding the synthetic utility of this compound.

Dienone-Phenol Rearrangements: The dienone-phenol rearrangement is a classic transformation of cyclohexadienones. acs.orgrsc.orgpw.liveslideshare.netwikipedia.org While this compound is an acyclic dienone, investigating acid-catalyzed rearrangements could lead to novel aromatic compounds. ijrar.org The migratory aptitude of the methyl and isopropyl groups would be a key factor in determining the product distribution. wikipedia.org

Tandem Reactions: Designing tandem reactions that involve this compound can significantly increase synthetic efficiency. For instance, a Michael addition followed by an intramolecular aldol condensation could lead to the rapid construction of complex cyclic systems. researchgate.netpressbooks.pub The development of catalytic systems that can orchestrate multiple bond-forming events in a single pot is a key research goal. The synthesis of α,β-unsaturated ketones from alkynes and aldehydes via tandem hydration/condensation is an example of such an efficient process. rsc.org

Pericyclic Reactions: As a conjugated diene, this compound is a potential substrate for Diels-Alder reactions. nih.govchemistrysteps.com Exploring its reactivity with various dienophiles could provide access to a wide range of six-membered rings with multiple stereocenters. The electronic nature of the dienophile will play a critical role in the reactivity and regioselectivity of the cycloaddition. chemistrysteps.commdpi.com

Integration of Flow Chemistry and Continuous Processing in Dienone Synthesis

The adoption of flow chemistry and continuous processing technologies offers numerous advantages for the synthesis and functionalization of this compound.

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. zenodo.org The small reactor volumes in flow systems are particularly beneficial for handling hazardous reagents or unstable intermediates. The synthesis of β/γ-substituted ketones has been successfully demonstrated using a multi-step continuous flow process involving an initial photocatalyzed addition. zenodo.org This approach could be adapted for the functionalization of this compound.

Table 2 highlights the key benefits of integrating flow chemistry.

FeatureAdvantage in Dienone Synthesis
Precise Control Improved yield and selectivity in functionalization reactions.
Enhanced Safety Safe handling of reactive intermediates and exothermic reactions.
Scalability Facile scale-up of synthetic processes from laboratory to production.
Integration Potential for in-line purification and analysis.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. Advanced spectroscopic techniques are increasingly being employed for the in situ monitoring of organic reactions. spectroscopyonline.com

FTIR and Raman Spectroscopy: In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. spectroscopyonline.comnih.govfrontiersin.orgmdpi.com These techniques are invaluable for studying the kinetics of dienone reactions and identifying transient species. frontiersin.org

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy can be used to monitor the disappearance of the conjugated dienone system during a reaction. researchgate.net

NMR Spectroscopy: In situ nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information about all species in the reaction mixture, providing deep mechanistic insights.

The application of these techniques can facilitate a more rational approach to reaction development and optimization for this compound.

Computational Design of Dienone Analogues with Tunable Reactivity Profiles

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity of molecules and designing new analogues with desired properties. semanticscholar.orgmtak.hu

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound and its analogues. mtak.hu By modifying the substitution pattern on the dienone backbone, it is possible to tune its electronic properties and, consequently, its reactivity towards different reagents. For example, the introduction of electron-withdrawing or electron-donating groups can influence the rates and selectivities of nucleophilic additions and cycloaddition reactions. mdpi.commdpi.com

Computational studies can also be employed to predict the outcomes of various reactions, guiding experimental efforts and accelerating the discovery of new transformations. semanticscholar.orgresearchgate.net For instance, the feasibility and stereoselectivity of Diels-Alder reactions involving dienone analogues can be predicted, allowing for the rational design of substrates for specific synthetic targets. researchgate.net

Table 3 provides a hypothetical example of how computational design could be used to tune the reactivity of dienone analogues.

Analogue of this compoundModificationPredicted Change in Reactivity
Analogue AIntroduction of an electron-withdrawing group at C-7Increased reactivity towards nucleophilic 1,4-addition
Analogue BIntroduction of a bulky substituent at C-2Increased regioselectivity in Diels-Alder reactions
Analogue CReplacement of the C-6 methyl groups with a cyclopropyl ringAltered photochemistry and potential for novel rearrangements

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